Introduction: Understanding the Versatility of a C20 Alpha-Olefin
Introduction: Understanding the Versatility of a C20 Alpha-Olefin
An In-Depth Technical Guide to 1-Eicosene (CAS 3452-07-1)
1-Eicosene (CAS 3452-07-1) is a linear alpha-olefin (AO) with the chemical formula C₂₀H₄₀.[1][2] As a long-chain unsaturated hydrocarbon, its structure is characterized by a terminal double bond on a twenty-carbon chain.[1] This terminal unsaturation is the key to its chemical reactivity, making it a valuable precursor in a multitude of chemical syntheses.[1] While it is a solid at room temperature, its relatively low melting point and long, hydrophobic carbon tail impart unique physical properties that are exploited in its primary applications.[3][4]
This guide provides a comprehensive overview of 1-eicosene for researchers, scientists, and professionals in drug development, focusing on its physicochemical properties, reactivity, key industrial applications, and essential safety protocols. The insights provided herein are grounded in established scientific principles to facilitate its effective and safe use in research and development.
Chemical and Physical Properties
The distinct properties of 1-eicosene are a direct consequence of its molecular structure: a long, nonpolar aliphatic chain combined with a reactive terminal double bond. These characteristics govern its solubility, thermal behavior, and utility as a chemical intermediate.
Table 1: Physicochemical Properties of 1-Eicosene
| Property | Value | Source(s) |
| CAS Number | 3452-07-1 | [2] |
| Molecular Formula | C₂₀H₄₀ | [2][3] |
| Molecular Weight | 280.53 g/mol | [2][3][5] |
| Appearance | White to off-white solid or colorless liquid | [1][3] |
| Melting Point | 26-30 °C (lit.) | [3][4] |
| Boiling Point | 151 °C at 1.5 mmHg (lit.) | [4][6] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform.[1][7] | [1][7] |
| IUPAC Name | Icos-1-ene | [3][5] |
| Synonyms | α-Eicosene, Cetyl ethylene, Neodene 20 | [1][2][5] |
Reactivity and Synthetic Utility
The reactivity of 1-eicosene is dominated by the terminal double bond, which is susceptible to a wide range of addition reactions typical of alkenes.[1] This makes it a foundational building block for synthesizing a diverse array of functionalized molecules.
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Polymerization: 1-Eicosene is a key monomer in the production of specialty polyolefins. It can be homopolymerized or copolymerized with other olefins like ethene using Ziegler-Natta or metallocene catalysts.[6][8] The incorporation of the long C₁₈ alkyl side chains imparts unique properties to the resulting polymer, such as modified crystallinity and thermal behavior, when compared to commodity polyolefins like HDPE and iPP.[8]
-
Surfactant Synthesis: The hydrophobic C₂₀ tail of 1-eicosene makes it an ideal starting material for producing surfactants. Through targeted chemical modifications of the double bond, it can be converted into various classes of surfactants—anionic, cationic, non-ionic, and amphoteric—which have potential applications as emulsifiers, detergents, and drug delivery vehicles.[1][9]
-
Fine Chemical Synthesis: The double bond serves as a handle for introducing various functional groups. For example, 1-eicosene is used in the synthesis of complex organic molecules such as (Z)-tetracos-5-enoic acid.[6]
Core Applications in Research and Industry
The unique properties of 1-eicosene and its derivatives make it a valuable material in several advanced applications.
Specialty Polymer and Copolymer Production
The primary industrial application of 1-eicosene is as a comonomer in the production of specialty polymers.[8] For instance, copolymers of 1-eicosene and ethene have been successfully prepared using metallocene catalyst systems.[6] The long alkyl side chains introduced by 1-eicosene act as internal plasticizers, disrupting crystalline packing and leading to polymers with tailored flexibility, lower melting points, and enhanced solubility compared to their unbranched counterparts.[8] These materials are of interest for applications requiring specific thermal and mechanical properties.[8]
Advanced Surfactants for Drug Delivery
Long-chain surfactants derived from 1-eicosene are of significant interest in pharmaceutical sciences.[9] The C₂₀ hydrophobic tail provides strong lipophilic interactions, making these surfactants capable of forming stable micelles and vesicles that can encapsulate and deliver poorly water-soluble drugs.[9] The ability to synthesize anionic, non-ionic, cationic, and amphoteric surfactants from a single precursor allows for the fine-tuning of properties like critical micelle concentration (CMC) and biocompatibility for specific drug delivery systems.[9]
Cosmetics and Personal Care
Copolymers derived from 1-eicosene, such as VP/Eicosene Copolymer, are utilized in cosmetic formulations.[10][11] These polymers act as film-forming agents, providing water resistance and enhancing the durability and wear of sunscreens, mascaras, and lipsticks.[10] The hydrophobic nature of the eicosene component is critical for creating a protective, water-repellent barrier on the skin.[10]
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
Rationale: Gas chromatography is the standard method for assessing the purity of volatile and semi-volatile compounds like 1-eicosene. The method separates components of a mixture based on their boiling points and interactions with the stationary phase, allowing for quantification of the main component and any impurities. A non-polar column is typically chosen for hydrocarbon analysis.
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Prepare a dilute solution of 1-eicosene (approx. 1 mg/mL) in a suitable solvent like chloroform or hexane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Inlet Conditions: Set the injector temperature to 280 °C with a split ratio (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 minutes.
-
-
Detector Conditions: Set FID temperature to 320 °C.
-
Data Analysis: Identify the peak corresponding to 1-eicosene based on its retention time. Calculate purity using the area percent method, assuming all components have a similar response factor in the FID. High-purity samples are available as standards for comparison.[12]
Workflow for Ziegler-Natta Polymerization of 1-Eicosene
Rationale: Ziegler-Natta catalysis is a cornerstone of polyolefin synthesis. This workflow describes a representative lab-scale polymerization of 1-eicosene to produce poly(1-eicosene), a polymer with a unique "comb-like" structure. The process requires stringent exclusion of air and water, as the catalyst components are highly reactive.
Caption: Ziegler-Natta polymerization workflow for 1-eicosene synthesis.
Methodology:
-
Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Monomer: Anhydrous toluene is added to the reactor, followed by the 1-eicosene monomer.[8] The mixture is brought to the desired reaction temperature (e.g., 50 °C).
-
Catalyst Introduction: In a separate flask under inert atmosphere, the Ziegler-Natta catalyst (e.g., a solution of TiCl₄ in toluene) is activated by the slow addition of a cocatalyst (e.g., triethylaluminium, Al(C₂H₅)₃).
-
Polymerization: The activated catalyst solution is transferred to the reactor containing the monomer. The polymerization is allowed to proceed for a set time, with the progress often indicated by an increase in viscosity or precipitation of the polymer.[8]
-
Termination: The reaction is quenched by the addition of an alcohol, such as acidified ethanol. This deactivates the catalyst and stops the polymerization.[8]
-
Isolation and Purification: The precipitated polymer is collected by filtration. It is then washed repeatedly with ethanol and water to remove catalyst residues.[8]
-
Drying: The final poly(1-eicosene) product is dried in a vacuum oven until a constant weight is achieved.[8]
Safety, Handling, and Storage
Proper handling of 1-eicosene is crucial to ensure laboratory safety. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[13][14]
Table 2: GHS Hazard Information for 1-Eicosene
| Hazard Category | GHS Classification | Precautionary Statements (Examples) | Source(s) |
| Physical Hazards | Not Classified as Flammable, but is a combustible solid. | Keep away from heat and ignition sources. Use non-sparking tools.[13][14] | [13][14] |
| Health Hazards | Aspiration Hazard, Category 1 (H304) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting.[12][14] | [12][14] |
| Skin Irritation, Category 2 (H315) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[3][15] | [3][15] | |
| Eye Irritation, Category 2 (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][15] | [3][15] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[14]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
Keep away from heat, sparks, and open flames.[13]
-
Store separately from incompatible materials such as strong oxidizing agents.[14]
Conclusion
1-Eicosene is a versatile long-chain alpha-olefin with significant utility in polymer science, surfactant technology, and fine chemical synthesis. Its value is derived from the combination of a reactive terminal double bond and a long hydrophobic alkyl chain. For researchers and developers, a thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for leveraging its full potential in creating novel materials and formulations. The experimental workflows provided in this guide serve as a practical foundation for its application in a laboratory setting.
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1-Eicosene, technical grade, 80% (CAS 3452-07-1). (n.d.). Otto Chemie Pvt Ltd. Retrieved from [Link]
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1-Eicosene CAS:3452-07-1 EC:222-374-6. (n.d.). CPAChem. Retrieved from [Link]
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